ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate
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Overview
Description
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and an ethyl acetate moiety attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
Bromination: The starting material, 4-methyl-2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.
Esterification: The brominated intermediate is then subjected to esterification with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indene ring can be subjected to oxidation or reduction reactions, altering the electronic properties and reactivity of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted indene derivatives.
Oxidation Products: Indene-1,2-dione derivatives.
Reduction Products: Reduced indene derivatives with altered functional groups.
Scientific Research Applications
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmacologically active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the indene ring system play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
2114110-45-9 |
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Molecular Formula |
C14H17BrO2 |
Molecular Weight |
297.2 |
Purity |
95 |
Origin of Product |
United States |
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